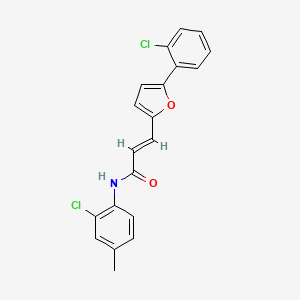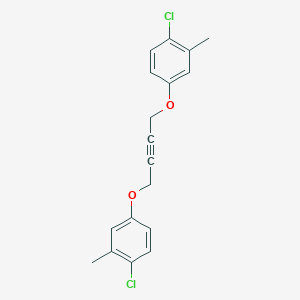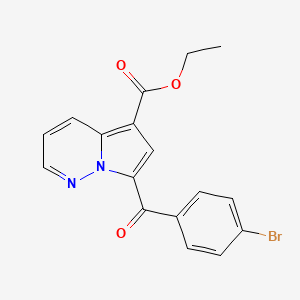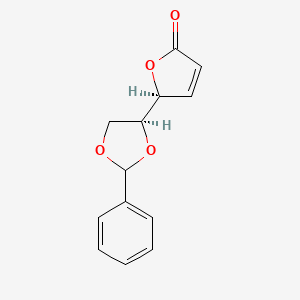
1,3-Difluoro-2,4,6-tris(trimethylsilyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Difluoro-2,4,6-tris(trimethylsilyl)benzene: is an organosilicon compound with the molecular formula C15H28F2Si3 and a molecular weight of 330.645 g/mol . This compound is characterized by the presence of two fluorine atoms and three trimethylsilyl groups attached to a benzene ring. It is often used in organic synthesis and materials science due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Difluoro-2,4,6-tris(trimethylsilyl)benzene can be synthesized through various methods. One common approach involves the reaction of 1,3-difluorobenzene with trimethylsilyl chloride in the presence of a base such as potassium carbonate . The reaction typically takes place under anhydrous conditions and at elevated temperatures to ensure complete substitution of the hydrogen atoms on the benzene ring with trimethylsilyl groups .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: 1,3-Difluoro-2,4,6-tris(trimethylsilyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include such as or .
Oxidation Reactions: Reagents like or can be used.
Reduction Reactions: Reducing agents such as or are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .
科学的研究の応用
1,3-Difluoro-2,4,6-tris(trimethylsilyl)benzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic reactions.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biology and Medicine:
作用機序
The mechanism of action of 1,3-difluoro-2,4,6-tris(trimethylsilyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive fluorine and trimethylsilyl groups. These groups can undergo substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the nature of the reactions and the reagents used .
類似化合物との比較
- 1,3-Dimethyl-2,4,6-tris(chloromethyl)benzene
- 1,3,5-Tris-chloromethyl-2,4,6-trimethyl-benzene
- 1,2-Bis(2,4,6-trimethylbenzoyl)benzene
- 1,3,5-Tribromo-2,4,6-trifluoro-benzene
- 2,4,5-Trifluoro-6-nitro-benzene-1,3-diamine
- 1,2,3,4-Tetrakis(trimethylsilyl)-5-(tris(trimethylsilyl)silyl)benzene
Uniqueness: 1,3-Difluoro-2,4,6-tris(trimethylsilyl)benzene is unique due to the combination of fluorine and trimethylsilyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various synthetic and industrial applications .
特性
分子式 |
C15H28F2Si3 |
|---|---|
分子量 |
330.63 g/mol |
IUPAC名 |
[2,4-difluoro-3,5-bis(trimethylsilyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C15H28F2Si3/c1-18(2,3)11-10-12(19(4,5)6)14(17)15(13(11)16)20(7,8)9/h10H,1-9H3 |
InChIキー |
YJHBZLSGDAVYKI-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC(=C(C(=C1F)[Si](C)(C)C)F)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B11946629.png)


![1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one](/img/structure/B11946664.png)










